1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
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Overview
Description
1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[55]undecane-3,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane core with a 4-bromophenyl group and two oxaspiro rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves the formation of the spirocyclic core followed by the introduction of the 4-bromophenyl group. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core or the bromophenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with unique mechanical and optical properties.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides conformational rigidity, which can enhance binding affinity and selectivity for target proteins .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione: This compound shares a similar spirocyclic core but lacks the bromophenyl group.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have different heteroatoms in the spirocyclic rings, leading to distinct chemical properties.
Uniqueness
1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the 4-bromophenyl group, which imparts specific reactivity and potential biological activity. The combination of the spirocyclic core and the bromophenyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H21BrO3 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
InChI |
InChI=1S/C18H21BrO3/c1-17(2)15(20)18(10-4-3-5-11-18)14(22-16(17)21)12-6-8-13(19)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3 |
InChI Key |
SXOVKGZOQVTZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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